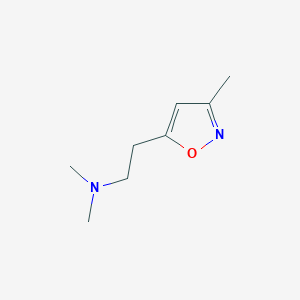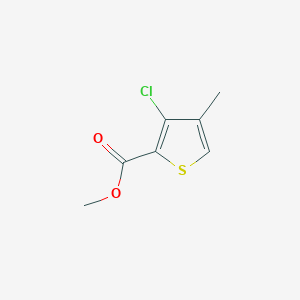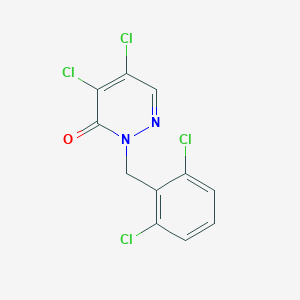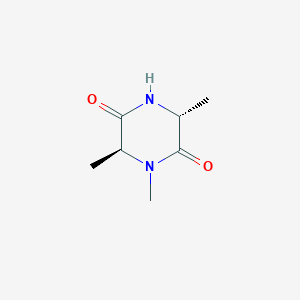
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves a variety of methods. For instance, one method involves a nucleophilic substitution using methylpiperazine followed by saponification . Another method involves a two-step protocol for the synthesis of benzylic sulfonamides .Molecular Structure Analysis
The molecular structure of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be complex and varied. For instance, it has been found that compound 1 potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be analyzed using various techniques. For instance, the highest affinity for CSF-1R was found for compound 5 (IC 50: 2.7 nM) .Aplicaciones Científicas De Investigación
Application in Catalytic Processes
Specific Scientific Field
Chemistry, specifically catalysis.
Methods of Application or Experimental Procedures
The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
Results or Outcomes
Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
Application in Antileishmanial and Antimalarial Evaluation
Specific Scientific Field
Pharmacology, specifically antileishmanial and antimalarial drug development.
Methods of Application or Experimental Procedures
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Results or Outcomes
The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Application in Cancer Treatment
Specific Scientific Field
Pharmacology, specifically oncology.
Methods of Application or Experimental Procedures
The derivatives were synthesized and then tested in vitro on colorectal RKO carcinoma cells .
Results or Outcomes
The study did not provide specific results or outcomes, but it suggests that these compounds may have potential as cancer treatments .
Application in Therapeutic Development
Specific Scientific Field
Pharmacology, specifically drug development.
Methods of Application or Experimental Procedures
The study involved the synthesis of imidazole containing compounds and evaluation of their therapeutic potential .
Results or Outcomes
The study did not provide specific results or outcomes, but it suggests that these compounds may have potential in therapeutic applications .
Application in Chemical Data Analysis
Specific Scientific Field
Chemistry, specifically chemical data analysis.
Methods of Application or Experimental Procedures
The study involved the analysis of the compound’s molecular weight and structure .
Results or Outcomes
The study provided detailed information about the compound’s molecular weight and structure .
Application in Biological Transformation Agent
Methods of Application or Experimental Procedures
The study involved the synthesis of pyrazole-based ligands and evaluation of their potential as a biological transformation agent .
Results or Outcomes
The study did not provide specific results or outcomes, but it suggests that these compounds may have potential as a biological transformation agent .
Direcciones Futuras
The future directions for the research and development of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” are promising. For instance, it has been suggested that pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, the compound is available for purchase for proteomics research applications .
Propiedades
IUPAC Name |
N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCGPKUAXCMLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NN(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640193 |
Source


|
| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine | |
CAS RN |
179873-47-3 |
Source


|
| Record name | N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)



![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)




